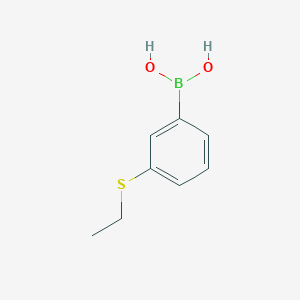

3-Ethylthiophenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

870718-05-1 |

|---|---|

Molecular Formula |

C6H9BO2S |

Molecular Weight |

156.02 g/mol |

IUPAC Name |

(3-ethylthiophen-2-yl)boronic acid |

InChI |

InChI=1S/C6H9BO2S/c1-2-5-3-4-10-6(5)7(8)9/h3-4,8-9H,2H2,1H3 |

InChI Key |

RACFOQUAPQFXII-UHFFFAOYSA-N |

SMILES |

B(C1=CC(=CC=C1)SCC)(O)O |

Canonical SMILES |

B(C1=C(C=CS1)CC)(O)O |

Origin of Product |

United States |

Foundational & Exploratory

3-Ethylthiophenylboronic acid chemical structure and molecular weight

An In-Depth Technical Guide to 3-Ethylthiophenylboronic Acid for Advanced Research

Authored by a Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and drug development professionals. It delves into the core chemical properties, applications, and handling of this compound, a versatile reagent in modern synthetic chemistry.

Introduction: A Multifunctional Building Block

This compound is a bifunctional organic compound that has garnered significant interest as a building block in the synthesis of complex molecules. Its utility stems from the unique and complementary reactivity of its two key functional groups: the boronic acid moiety and the ethylthio-substituted phenyl ring.

-

The boronic acid group (-B(OH)₂) is a cornerstone of modern organic synthesis, most notably for its role in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This functionality allows for the precise and efficient formation of new carbon-carbon bonds, a critical step in constructing the core scaffolds of potential drug candidates.[1] The boronic acid can also engage in reversible covalent interactions with diols, including specific amino acid residues like serine and threonine in enzyme active sites, making it a valuable pharmacophore in inhibitor design.[2][3]

-

The ethylthiophenyl group provides a lipophilic and metabolically stable thioether linkage. The sulfur atom can influence the electronic properties of the aromatic ring and engage in specific interactions within biological targets. Thiophene and its derivatives are considered "privileged structures" in medicinal chemistry, appearing in a wide array of approved drugs and bioactive compounds.[1]

The strategic combination of these two groups makes this compound a valuable intermediate for creating novel compounds with tailored pharmacological profiles, particularly in the development of kinase inhibitors, anti-inflammatory agents, and anticancer therapeutics.[1]

Chemical Structure and Physicochemical Properties

The fundamental characteristics of this compound are summarized below, providing the essential data required for experimental design and stoichiometric calculations.

Chemical Structure

The molecule consists of a phenyl ring substituted at the 3-position with both an ethylthio (-SCH₂CH₃) group and a boronic acid (-B(OH)₂) group.

Sources

3-(Ethylthio)phenylboronic acid MSDS and safety data

An In-Depth Technical Guide to the Safe Handling of 3-(Ethylthio)phenylboronic Acid

Authored by a Senior Application Scientist

This guide provides drug development professionals, researchers, and scientists with a comprehensive understanding of the safety, handling, and emergency protocols for 3-(Ethylthio)phenylboronic acid. Moving beyond a standard Material Safety Data Sheet (MSDS), this document contextualizes the data with practical, field-proven insights to ensure laboratory safety and experimental integrity. The information herein is synthesized from established safety protocols and data on structurally analogous arylboronic acids to provide a robust framework for risk assessment and management.

Section 1: Compound Profile and Physicochemical Properties

3-(Ethylthio)phenylboronic acid belongs to the versatile class of organoboron compounds widely utilized in synthetic organic chemistry, most notably in Suzuki-Miyaura cross-coupling reactions. Its reactivity is centered on the carbon-boron bond. Understanding its physical properties is the first step in developing safe handling procedures. While specific data for this exact compound is not universally published, the properties of analogous compounds, such as 2-(Methylthio)phenylboronic Acid, provide a reliable proxy.

Table 1: Physicochemical Properties (Based on Analogues)

| Property | Value | Rationale and Implications |

|---|---|---|

| Physical State | Solid (Crystal - Powder)[1] | As a solid, the primary exposure risk is through inhalation of dust or direct skin/eye contact. Handling procedures must mitigate dust generation. |

| Color | Very pale yellow to Reddish yellow[1] | Visual inspection can help confirm material identity and gross purity. |

| Odor | Odorless[1] | The absence of an odor means that olfactory senses cannot be used to detect its presence in the air; reliance on engineering controls is critical. |

| Melting Point | 83°C (for 2-(Methylthio)phenylboronic Acid)[1] | The relatively low melting point suggests that exposure to high heat should be avoided to prevent changes in physical state. |

| Solubility | Slightly soluble in water; Soluble in methanol.[1] | Solubility characteristics are crucial for preparing solutions and for choosing appropriate cleaning and decontamination solvents. |

| Stability | Air sensitive; tends to form anhydrides upon standing in dry air.[2] | This necessitates storage under an inert atmosphere to maintain chemical integrity and prevent degradation, which could affect experimental outcomes. |

Section 2: Hazard Identification and GHS Classification

Based on data from closely related arylboronic acids, 3-(Ethylthio)phenylboronic acid should be handled as a hazardous substance. The primary concerns are irritation and acute oral toxicity.

Table 2: GHS Hazard Classification (Anticipated) | Hazard Class | GHS Category | Pictogram | Signal Word | Hazard Statement | | :--- | :--- | :--- | :--- | :--- | | Acute Toxicity, Oral | Category 4 |

| Warning | H302: Harmful if swallowed.[3] | | Skin Corrosion/Irritation | Category 2 | | Warning | H315: Causes skin irritation.[1] | | Serious Eye Damage/Irritation | Category 2 | | Warning | H319: Causes serious eye irritation.[1] |Section 3: Toxicological Profile and Mechanistic Insights

The toxicity of organoboron compounds is primarily driven by the boron element.[4][5] While boric acid itself is considered to have a lethal dose level similar to table salt for humans, concentrated organoboron reagents present more acute risks.[6]

-

Oral Toxicity : Ingestion of boron compounds can lead to systemic toxic effects.[7][8] Animal studies on phenylboronic acid show an oral LD50 of 740 mg/kg (rat), classifying it as harmful if swallowed.

-

Dermal and Eye Irritation : Boron compounds can cause significant irritation upon contact with skin and eyes.[7] This is a localized effect resulting from the chemical's interaction with epithelial tissues. The precautionary statements P264 (Wash hands and face thoroughly after handling) and P280 (Wear protective gloves, eye protection) are direct consequences of this risk.[1]

-

Respiratory Irritation : While not always a primary classification, fine dusts of boronic acids can irritate the respiratory tract. This underscores the importance of handling the solid in a well-ventilated area, preferably within a fume hood, to prevent dust inhalation.[3]

-

Reproductive Toxicity : Some boron compounds have been associated with reproductive and developmental toxicity in animal studies at high doses.[8] While the risk is low for researchers practicing good hygiene and engineering controls, it reinforces the need to minimize exposure.

Section 4: Safe Handling and Storage Protocols

A self-validating system of protocols is essential for handling arylboronic acids. The causality behind each step is as important as the step itself.

Experimental Workflow: A Step-by-Step Guide

-

Preparation and Risk Assessment : Before handling, review this guide and the most relevant Safety Data Sheet (e.g., for phenylboronic acid or a similar analogue).[2] Ensure eyewash stations and safety showers are accessible and operational.[2]

-

Engineering Controls : All weighing and solution preparation activities must be conducted in a certified chemical fume hood to prevent inhalation of dust and vapors.

-

Personal Protective Equipment (PPE) : Don appropriate PPE as detailed in Section 5. This is non-negotiable.

-

Dispensing the Reagent :

-

To mitigate air sensitivity, if possible, handle the solid under an inert atmosphere (e.g., in a glovebox or using a Schlenk line).

-

When weighing, use a spatula and avoid generating dust.[3] Use smooth, deliberate motions.

-

Immediately close the container tightly after dispensing to protect the remaining reagent from moisture and air.[2]

-

-

Post-Handling :

-

Thoroughly wash hands and any exposed skin with soap and water after handling is complete.

-

Decontaminate the work surface and any equipment used.

-

Remove PPE in the correct order to avoid cross-contamination.

-

Storage Protocol

-

Container : Store in the original, tightly sealed container. Polyethylene or polypropylene containers are often recommended.

-

Atmosphere : Store under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[2]

-

Temperature : Keep refrigerated.[2] However, for general boric acid compounds, storage at room temperature (15–25°C) away from direct heat is also cited.[9] For this air-sensitive derivative, refrigeration is the superior choice.

-

Environment : The storage location must be a cool, dry, and well-ventilated area.[2] Avoid humid conditions, as borates have a tendency to cake.[10]

-

Incompatibilities : Store away from strong oxidizing agents, strong acids, and strong bases.[2]

Caption: Safe Handling Workflow for 3-(Ethylthio)phenylboronic Acid.

Section 5: Exposure Control and Personal Protective Equipment (PPE)

Exposure control is a hierarchy: engineering controls are the primary defense, followed by administrative controls and, finally, PPE.

-

Engineering Controls : A properly functioning chemical fume hood is mandatory for all operations that may generate dust.[2]

-

Personal Protective Equipment (PPE) : The last line of defense, but critical for preventing direct contact.

Table 3: Required Personal Protective Equipment

| Body Part | Protection | Standard/Specification | Rationale |

|---|---|---|---|

| Eyes/Face | Tight-sealing safety goggles or a face shield.[2] | ANSI Z87.1 | Protects against splashes and airborne particles, preventing serious eye irritation.[1] |

| Hands | Chemically resistant, impervious gloves (e.g., Nitrile). | EN 374 | Prevents skin contact, which can cause irritation.[1] |

| Body | Laboratory coat. | N/A | Protects skin and personal clothing from contamination. |

| Respiratory | Not required if handled in a fume hood. Use a NIOSH-approved respirator if a hood is unavailable or during a large spill cleanup. | NIOSH | Prevents inhalation of irritating dust. |

Section 6: Emergency Procedures

Rapid and correct response during an emergency can significantly mitigate harm.

First-Aid Measures

-

Eye Contact : Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[2] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[3]

-

Skin Contact : Wash off immediately with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[2][3] If skin irritation persists, consult a physician.[2]

-

Ingestion : If swallowed, rinse mouth with water. Call a POISON CENTER or doctor immediately.[3] Do NOT induce vomiting.[3]

-

Inhalation : Move the victim to fresh air.[2] If breathing is difficult or stops, provide artificial respiration.[3] Get medical attention if symptoms occur.[2]

Fire-Fighting Measures

-

Suitable Extinguishing Media : Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[2]

-

Specific Hazards : The compound itself is not highly flammable. However, thermal decomposition can release irritating gases and vapors.[2] Dust may form an explosive mixture with air under certain conditions.

Accidental Release Measures (Spill Protocol)

-

Evacuate & Alert : Immediately alert personnel in the area and evacuate if necessary.[11][12]

-

Isolate & Ventilate : Close doors to the area.[13] If the material is volatile or dusty, establish exhaust ventilation (e.g., turn on fume hood).[13]

-

Assess & Equip : Do not re-enter without appropriate PPE, including respiratory protection if needed.[13]

-

Containment & Cleanup :

-

For a solid spill, gently sweep or vacuum up the material. AVOID generating dust. Using a damp paper towel for small amounts of powder can help minimize dust generation.[12]

-

Place the spilled material into a clean, dry, labeled container for waste disposal.

-

-

Decontamination : Clean the spill area thoroughly with an appropriate solvent (e.g., methanol, followed by water) and decontaminate all tools used in the cleanup.

-

Disposal : Dispose of the waste container and contaminated materials as hazardous chemical waste.

Caption: Emergency Spill Response Decision Tree.

Section 7: Stability and Reactivity

-

Reactivity : Generally stable under recommended storage conditions.

-

Chemical Stability : As noted, the compound is air-sensitive and can dehydrate to form its anhydride (boroxine).[2] This is a common characteristic of arylboronic acids and can impact stoichiometry in reactions if not properly stored.

-

Incompatible Materials : Avoid contact with strong oxidizing agents, strong acids, and strong bases.[2]

-

Hazardous Decomposition Products : Upon combustion, may produce carbon monoxide, carbon dioxide, sulfur oxides, and boron oxides.[2]

Section 8: Disposal Considerations

All waste material, including contaminated cleanup supplies, must be disposed of as hazardous waste. Place in a clearly labeled, sealed container and follow all local, state, and federal regulations for chemical waste disposal. Do not dispose of down the drain or in regular trash.

References

- Phenylboronic acid - SAFETY DATA SHEET. Thermo Fisher Scientific. [URL: provided by search tool]

- SAFETY DATA SHEET - 2-(Methylthio)phenylboronic Acid. TCI Chemicals. [URL: provided by search tool]

- Borate handling and storage. U.S. Borax. [URL: provided by search tool]

- Chemical Spill and Response Guideline. The University of Queensland. [URL: provided by search tool]

- Boron and Boron-Containing Compounds Toxicity.

- Chemical Spill Procedures. Princeton University Environmental Health & Safety. [URL: provided by search tool]

- Hazardous Material Spill | Emergency Information. Weill Cornell Medicine. [URL: provided by search tool]

- 110140 - Phenylboronic acid - Safety Data Sheet. Chem-Lab. [URL: provided by search tool]

- PHENYL BORONIC ACID - GHS SAFETY DATA SHEET. S D Fine-Chem Limited. [URL: provided by search tool]

- SAFETY DATA SHEET - Phenylboronic acid. Sigma-Aldrich. [URL: provided by search tool]

- SAFETY DATA SHEET - 4-(1H-TETRAZOL-5-YL)PHENYLBORONIC ACID. Sigma-Aldrich. [URL: provided by search tool]

- How to Store Boric Acid. Lab Alley. [URL: provided by search tool]

- Toxicological Review of Boron and Compounds (CAS No. 7440-42-8). U.S. Environmental Protection Agency. [URL: provided by search tool]

- Toxicological Profile for Boron. Agency for Toxic Substances and Disease Registry (ATSDR), NIH. [URL: provided by search tool]

- In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents.

- Chemical Spills | Emergency Management. Texas A&M University. [URL: provided by search tool]

- Boron Chemistry: An Overview. ACS Symposium Series. [URL: provided by search tool]

- Chemical Spill Procedures. University of Toronto Environmental Health & Safety. [URL: provided by search tool]

- How to purify boronic acids/boronate esters?

- Arylboronic acid or boronate synthesis. Organic Chemistry Portal. [URL: provided by search tool]

- Toxicity of boric acid, borax and other boron containing compounds: A review. PubMed, National Library of Medicine. [URL: provided by search tool]

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. fishersci.com [fishersci.com]

- 3. dcfinechemicals.com [dcfinechemicals.com]

- 4. iris.epa.gov [iris.epa.gov]

- 5. HEALTH EFFECTS - Toxicological Profile for Boron - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Toxicity of boric acid, borax and other boron containing compounds: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. laballey.com [laballey.com]

- 10. borax.com [borax.com]

- 11. ehs.princeton.edu [ehs.princeton.edu]

- 12. Hazardous Material Spill | Emergency Information [emergency.weill.cornell.edu]

- 13. Chemical Spill and Response Guideline / Document / Policy and Procedure Library [policies.uq.edu.au]

Thioether-Substituted Aryl Boronic Acids: Bifunctional Scaffolds for Medicinal Chemistry

The following guide details the synthesis, reactivity, and medicinal utility of thioether-substituted aryl boronic acids.

Executive Summary

Thioether-substituted aryl boronic acids (e.g., 4-(methylthio)phenylboronic acid) represent a high-value class of bifunctional reagents. They bridge the gap between classical cross-coupling chemistry and sulfur-based functional group interconversions. For the medicinal chemist, these scaffolds offer a unique "dual-key" reactivity: the boronic acid serves as a primary handle for C-C bond formation (Suzuki-Miyaura), while the thioether remains a dormant "pro-functional" group that can be subsequently activated for oxidation (to sulfones/sulfoxides), alkylation (to sulfonium salts), or metal-catalyzed displacement (Liebeskind-Srogl).

This guide provides a validated technical roadmap for synthesizing, handling, and deploying these reagents without compromising the integrity of the sulfur moiety or poisoning catalytic systems.

Synthesis of Thioether-Boronic Acids

The primary challenge in synthesizing these scaffolds is the potential incompatibility of the sulfur lone pair with electrophilic boron sources or the sensitivity of the C-S bond to organolithium reagents. Two robust protocols are recommended based on scale and substrate sensitivity.

Method A: Cryogenic Lithiation-Borylation (The "Hard" Route)

Best for: Simple aryl systems, gram-scale synthesis, cost-efficiency.

Mechanism & Causality: Lithium-halogen exchange is faster than C-S cleavage at cryogenic temperatures (-78 °C). However, the resulting aryl lithium species is a powerful nucleophile. If the temperature rises above -60 °C, the lithium may attack the thioether (reductive cleavage). Therefore, strict temperature control is the self-validating parameter for this protocol.

Protocol 1: Synthesis of 4-(Methylthio)phenylboronic Acid

-

Setup: Flame-dry a 250 mL three-neck flask under Argon. Charge with 4-bromothioanisole (2.03 g, 10 mmol) and anhydrous THF (20 mL).

-

Cooling: Submerge in a dry ice/acetone bath (-78 °C). Allow 15 minutes for equilibration.

-

Exchange: Dropwise add n-Butyllithium (2.5 M in hexanes, 4.4 mL, 11 mmol) over 10 minutes.

-

Checkpoint: The solution typically turns pale yellow. Stir for 30 minutes. Do not allow T > -70 °C.

-

-

Quench: Rapidly add Triisopropyl borate (B(OiPr)3) (2.8 mL, 12 mmol) in one portion.

-

Why: Slow addition allows the aryl lithium to react with the formed boronate "ate" complex. Rapid addition ensures the lithium is consumed by the excess borate immediately.

-

-

Warm-up: Allow the mixture to warm to room temperature (RT) over 2 hours.

-

Hydrolysis: Quench with 2M HCl (15 mL). Stir vigorously for 30 minutes to hydrolyze the boronate ester to the free acid.

-

Workup: Extract with EtOAc (3x). Wash combined organics with brine. Dry over Na2SO4.

-

Purification: Recrystallize from Hexane/EtOAc or water/methanol.

Method B: Pd-Catalyzed Miyaura Borylation (The "Soft" Route)

Best for: Complex substrates containing esters, nitriles, or handles sensitive to n-BuLi.

Mechanism: This method utilizes a Pd(0) catalyst to transfer a pinacolboronate group. The key here is preventing the thioether from poisoning the Pd catalyst. Bis(pinacolato)diboron (B2pin2) is used as the boron source.

Key Modification: Use Pd(dppf)Cl2 or Pd2(dba)3 + XPhos . The bidentate or bulky ligands prevent the sulfur atom from irreversibly binding to the Palladium center, maintaining catalytic turnover.

Reactivity & Applications in Medicinal Chemistry[1][2]

Once synthesized, the thioether-boronic acid is a versatile building block. Its utility is defined by three orthogonal reaction pathways.

Pathway A: Suzuki-Miyaura Coupling (C-C Bond Formation)

The Challenge: Thioethers are soft Lewis bases that can coordinate to soft Pd(II) intermediates, forming resting states that slow down the catalytic cycle (Catalyst Poisoning). The Solution: Use electron-rich, bulky phosphine ligands (Buchwald ligands like SPhos or XPhos). These ligands sterically crowd the Pd center, preventing the approach of the sulfur atom while facilitating the oxidative addition of the aryl halide.

Protocol 2: Sulfur-Tolerant Suzuki Coupling

-

Substrates: 4-(Methylthio)phenylboronic acid (1.2 equiv) + Aryl Bromide (1.0 equiv).

-

Catalyst: Pd(OAc)2 (2 mol%) + SPhos (4 mol%).

-

Base/Solvent: K3PO4 (2.0 equiv) in Toluene/Water (10:1) at 80-100 °C.

-

Note: SPhos is specifically designed to tolerate heteroatoms. If SPhos is unavailable, high loading (5-10 mol%) of Pd(PPh3)4 is often required to overcome poisoning.

Pathway B: Sequential Functionalization (The "Pro-Moiety" Strategy)

After the Suzuki coupling, the thioether remains intact. It can then be transformed to alter the physicochemical properties (LogD, solubility) or reactivity of the drug candidate.

-

Oxidation (Metabolic Blocking):

-

Reagent: m-CPBA (1 equiv for Sulfoxide, 2.5 equiv for Sulfone) or Oxone.

-

Impact: Converts a lipophilic, electron-donating group (-SMe) into a polar, electron-withdrawing group (-SO2Me). This is a classic "scan" in lead optimization to block metabolic S-oxidation or reduce lipophilicity.

-

-

Liebeskind-Srogl Coupling (The "Hidden" Handle):

Visualizing the Workflow

The following diagram illustrates the synthesis of the scaffold and its divergent applications.

Caption: Divergent synthesis and utilization of thioether-boronic acids. The scaffold enables sequential C-C bond formation followed by C-S activation or oxidation.

Troubleshooting & Critical Parameters

| Issue | Cause | Mitigation Strategy |

| Low Yield in Synthesis (Lithiation) | Temperature > -60°C causing Li-S exchange. | Maintain internal probe temperature at -78°C. Add borate rapidly. |

| Protodeboronation | Acidic hydrolysis step too harsh or prolonged. | Use mild workup (NH4Cl) or extract pinacol ester directly without hydrolysis. |

| No Reaction in Suzuki Coupling | Catalyst poisoning by Sulfur. | Switch ligand to SPhos or XPhos . Increase Pd loading to 5 mol%. |

| Homocoupling (Ar-Ar) | Oxidation of boronic acid by O2. | Degas solvents thoroughly (sparge with Ar for 15 min). |

| Disulfide Formation | Cleavage of C-S bond during coupling. | Avoid strong oxidants. Ensure Pd(0) source is fresh. |

References

-

Synthesis of Thioether Boronic Acids via Lithiation

- Title: Practical Synthesis of Arylboronic Acids and Esters.

- Source:Organic Process Research & Development

-

URL:[Link] (General lithiation-borylation context).

-

Thioethers as Protective Groups in Suzuki Coupling

-

Liebeskind-Srogl Coupling (Mechanistic Background)

-

Catalyst Poisoning Mitigation

- Title: Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure.

- Source:Journal of the American Chemical Society

-

URL:[Link]

Sources

Solvation Dynamics of 3-(Ethylthio)phenylboronic Acid: A Technical Guide for Synthesis and Catalysis

Compound Identifier: 3-(Ethylthio)phenylboronic acid CAS: 870718-05-1 Molecular Formula: C₈H₁₁BO₂S Molecular Weight: 182.05 g/mol [1][2]

Part 1: Executive Summary & Physicochemical Profile

3-(Ethylthio)phenylboronic acid (3-ETPBA) is a bifunctional building block primarily utilized in Suzuki-Miyaura cross-coupling reactions to introduce ethyl-thio-aryl motifs into pharmaceutical scaffolds. Its solubility behavior is governed by two competing structural features: the hydrophilic, hydrogen-bond-donating boronic acid moiety [-B(OH)₂] and the lipophilic ethylthio ether tail [-S-Et].

The Core Challenge: Unlike simple organic solids, 3-ETPBA does not exist as a static species in solution. It exists in a dynamic equilibrium between the monomeric acid and its trimeric anhydride (boroxine). Understanding this equilibrium is the single most critical factor in achieving reproducible solubility and catalytic efficiency.

The "Silent" Variable: Boroxine Equilibrium

Boronic acids spontaneously dehydrate to form cyclic trimers (boroxines) upon storage or heating. This transformation alters solubility rules:

-

Monomer (Acid): Polar, H-bond donor/acceptor. Soluble in alcohols/water (high pH).

-

Trimer (Boroxine): Less polar, planar. Higher solubility in low-polarity solvents (e.g., Chloroform) compared to the monomer.

Implication: A "cloudy" solution often indicates a shift in this equilibrium rather than saturation.

Part 2: Solubility Landscape

The following data categorizes solvent compatibility based on the compound's amphiphilic nature and the stability of the thioether group.

Table 1: Solubility Profile & Chemical Compatibility

| Solvent Class | Representative Solvents | Solubility Rating | Technical Notes |

| Polar Aprotic | DMSO, DMF, NMP | Excellent (>100 mg/mL) | Preferred for Stock Solutions. Disrupts boroxine trimers effectively via H-bond acceptance. |

| Ethers | THF, 1,4-Dioxane, MTBE | Good (20-50 mg/mL) | Critical Warning: Old ethers containing peroxides will oxidize the Sulfur atom to sulfoxide/sulfone. Use only fresh/inhibitor-free anhydrous solvents. |

| Alcohols | Methanol, Ethanol, iPrOH | High (>50 mg/mL) | Solvolysis Risk: Spontaneously forms boronic esters (e.g., dimethyl boronate in MeOH). This is reversible with water but alters |

| Halogenated | DCM, Chloroform | Moderate | Solubility depends on the hydration state. Boroxines are more soluble here than the free acid. |

| Hydrocarbons | Hexanes, Heptane | Poor (<1 mg/mL) | Useful only as anti-solvents for precipitation/purification. |

| Aqueous | Water | pH Dependent | Insoluble at neutral pH. Soluble as the boronate anion [-B(OH)₃]⁻ at pH > 9 (using NaOH/K₂CO₃). |

Part 3: Visualization of Dynamic Equilibria

The diagram below illustrates the critical decision pathways for handling 3-ETPBA, specifically highlighting the boroxine cycle and the risk of sulfur oxidation in ether solvents.

Caption: Figure 1. Solvation decision tree highlighting the Boroxine-Acid equilibrium and sulfur oxidation risks in ether solvents.

Part 4: Practical Workflows & Protocols

Protocol A: Preparation of a High-Purity Stock Solution (1 M)

Target: Creating a stable stock for automated dispensing or sequential addition.

-

Solvent Choice: Anhydrous DMSO or DMF is recommended. These solvents prevent boroxine formation and protect the thioether from oxidation.

-

Calculation: For 10 mL of 1 M solution, weigh 1.82 g of 3-ETPBA.

-

Dissolution:

-

Add solid to a vial flushed with Nitrogen/Argon.

-

Add 8 mL of solvent.

-

Observation: If the solution remains hazy, the compound may be high in boroxine content.

-

Action: Sonicate for 5 minutes at 30°C. Do not heat above 50°C, as this promotes re-dehydration.

-

Top up to 10 mL.

-

-

Storage: Store at 4°C. The solution is stable for 2 weeks. If crystals form, they are likely the boroxine; add 1% water (v/v) to re-hydrolyze if strict anhydrous conditions are not required.

Protocol B: Suzuki-Miyaura Coupling Setup

Context: Coupling 3-ETPBA with an aryl halide.

-

Base Selection: The thioether group is stable to bases, but the boronic acid requires activation. Use K₃PO₄ (3.0 equiv) or Cs₂CO₃ for best results. Avoid strong alkoxides (NaOtBu) if the coupling partner has sensitive electrophiles.

-

Solvent System: Use a biphasic system (Toluene/Water 4:1) or Dioxane/Water (9:1).

-

Why Water? Water is mandatory to shift the equilibrium from Boroxine

Boronic Acid

-

-

Catalyst Protection:

-

Thio-Poisoning Risk: The sulfur atom in 3-ETPBA is a soft Lewis base and can coordinate to Palladium (Pd), potentially poisoning the catalyst.

-

Mitigation: Use a catalyst with bulky, bi-dentate ligands (e.g., Pd(dppf)Cl₂ or XPhos Pd G2 ) that out-compete the thioether for the metal center.

-

Part 5: Troubleshooting & Quality Control

| Observation | Diagnosis | Corrective Action |

| Cloudy in THF | High boroxine content (insoluble trimer). | Add 2-5% Water or aqueous base to hydrolyze trimer to monomer. |

| New Spot on TLC (Higher Rf) | Oxidation of Sulfur (-S- | Check solvent for peroxides. Use fresh solvent. This is irreversible. |

| New Spot on TLC (Lower Rf) | Boronic ester formation (if in alcohol). | Treat TLC sample with aqueous HCl before spotting to hydrolyze ester. |

| Low Yields | Catalyst poisoning by Sulfur. | Switch to high-loading catalyst (5 mol%) or stronger ligands (Buchwald precatalysts). |

References

-

Boronic Acid Equilibrium: Hall, D. G. (Ed.).[3][4][5] (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH.[6]

-

Boroxine Kinetics: Adamczyk-Woźniak, A., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry.

- Thioether Stability in Coupling: Dubbaka, S. R., & Vogel, P. (2003). Palladium-Catalyzed Cross-Coupling Reactions of Ar-S-R Derivatives.

-

Compound Data: Santa Cruz Biotechnology. 3-(Ethylthio)phenylboronic acid Product Data.

-

General Handling: Sigma-Aldrich Technical Bulletin. Handling and Storage of Boronic Acids.

Sources

A Comprehensive Technical Guide to 3-Ethylthiophenylboronic Acid for Advanced Research and Drug Development

This guide provides an in-depth technical overview of 3-Ethylthiophenylboronic acid (CAS 870718-05-1), a versatile building block with significant potential in medicinal chemistry and materials science. Tailored for researchers, scientists, and professionals in drug development, this document delves into the synthesis, characterization, key applications, and commercial availability of this important reagent.

Introduction: The Emerging Role of Substituted Phenylboronic Acids

Boronic acids and their derivatives have become indispensable tools in modern organic synthesis, largely due to their pivotal role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1] This reaction facilitates the formation of carbon-carbon bonds, a fundamental transformation in the construction of complex organic molecules, including pharmaceuticals and functional materials. Among the vast array of available boronic acids, substituted phenylboronic acids offer a modular approach to introduce specific functionalities and tune the physicochemical properties of target compounds.

This compound, with its ethylthio- moiety at the meta-position, presents a unique combination of properties. The sulfur-containing group can engage in various non-covalent interactions, influencing molecular conformation and binding affinity to biological targets. Furthermore, the ethyl group provides a degree of lipophilicity that can be advantageous in modulating the pharmacokinetic profiles of drug candidates. The strategic placement of the boronic acid group allows for its participation in a wide range of chemical transformations, making it a valuable synthon for the synthesis of diverse molecular scaffolds.

Synthesis and Characterization

Synthetic Routes

The synthesis of this compound typically proceeds through the formation of an organometallic intermediate from a corresponding haloaromatic precursor, followed by quenching with a borate ester and subsequent hydrolysis. A common and effective method involves the use of a Grignard reagent.

Plausible Synthetic Pathway:

Figure 1: Plausible synthetic workflow for this compound via a Grignard reaction.

Experimental Protocol: Synthesis of this compound (General Procedure)

This protocol is based on established methods for the synthesis of arylboronic acids.[2]

-

Grignard Reagent Formation:

-

To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 equivalents).

-

Add a small crystal of iodine to initiate the reaction.

-

In the dropping funnel, place a solution of 3-bromo(ethylthio)benzene (1.0 equivalent) in anhydrous tetrahydrofuran (THF).

-

Add a small portion of the aryl bromide solution to the magnesium turnings and gently warm the mixture to initiate the Grignard reaction, as evidenced by the disappearance of the iodine color and gentle refluxing.

-

Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the reaction mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

-

-

Borylation:

-

Cool the Grignard reagent solution to -78 °C using a dry ice/acetone bath.

-

In a separate flask, prepare a solution of triisopropyl borate (1.5 equivalents) in anhydrous THF.

-

Add the triisopropyl borate solution dropwise to the cold Grignard reagent solution, maintaining the temperature below -60 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.

-

-

Hydrolysis and Work-up:

-

Cool the reaction mixture in an ice bath and slowly quench by the addition of aqueous hydrochloric acid (e.g., 2 M HCl) until the solution is acidic (pH ~1-2).

-

Stir the mixture vigorously for 1-2 hours to ensure complete hydrolysis of the borate ester.

-

Separate the organic layer, and extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude this compound.

-

-

Purification:

-

The crude product can be purified by recrystallization from an appropriate solvent system (e.g., water, or a mixture of hexanes and ethyl acetate) to afford the pure this compound as a solid.

-

Characterization

The structure and purity of the synthesized this compound should be confirmed using standard analytical techniques.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 870718-05-1 | N/A |

| Molecular Formula | C₈H₁₁BO₂S | [3] |

| Molecular Weight | 182.05 g/mol | [3] |

| Appearance | White to off-white solid | N/A |

| Purity | Typically >95% | N/A |

Spectroscopic Data (Predicted and from Analogous Compounds):

-

¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet) and the aromatic protons. The chemical shifts of the aromatic protons will be influenced by the substitution pattern. Based on data for similar phenylboronic acids, the aromatic protons would likely appear in the range of δ 7.0-8.0 ppm.[4]

-

¹³C NMR (Nuclear Magnetic Resonance): The carbon NMR spectrum should display signals for the two carbons of the ethyl group and the six aromatic carbons, including the carbon atom attached to the boron, which typically appears in the range of δ 130-140 ppm.[5]

-

IR (Infrared) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the O-H stretching of the boronic acid group (a broad band around 3300 cm⁻¹), C-H stretching of the aromatic and alkyl groups, and C=C stretching of the aromatic ring.[6]

-

MS (Mass Spectrometry): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (182.05 g/mol ).

Applications in Drug Discovery and Development

Phenylboronic acids are crucial building blocks in medicinal chemistry, primarily utilized in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl structures, which are prevalent in many biologically active compounds.[7]

Suzuki-Miyaura Cross-Coupling Reactions

This compound is an excellent coupling partner in palladium-catalyzed Suzuki-Miyaura reactions, enabling the formation of a C-C bond between the phenyl ring and a variety of sp²-hybridized carbon atoms (e.g., from aryl, vinyl, or heteroaryl halides or triflates).[8]

Illustrative Reaction Scheme:

Figure 2: General workflow of a Suzuki-Miyaura cross-coupling reaction using this compound.

Experimental Protocol: Suzuki-Miyaura Coupling (General Procedure)

This protocol is a generalized procedure and may require optimization for specific substrates.[9]

-

Reaction Setup:

-

To a reaction vessel, add this compound (1.2 equivalents), the aryl or heteroaryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents).

-

Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

-

Add a degassed solvent (e.g., toluene, 1,4-dioxane, or DMF/water mixture).

-

-

Reaction Execution:

-

Heat the reaction mixture to the desired temperature (typically between 80-110 °C) and stir until the reaction is complete, as monitored by TLC or LC-MS.

-

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

-

Potential as a Pharmacophore

The 3-ethylthiophenyl moiety can itself be considered a pharmacophore. The sulfur atom can act as a hydrogen bond acceptor and participate in other non-covalent interactions with biological targets. The ethyl group contributes to the lipophilicity, which can be crucial for membrane permeability and reaching intracellular targets. While specific examples of drugs synthesized using this compound are not yet widely reported in publicly available literature, its structural motifs are present in various biologically active molecules. The versatility of the boronic acid functional group allows for its incorporation into a wide range of molecular scaffolds, making it a valuable tool for lead optimization in drug discovery programs.

Suppliers and Pricing

This compound is commercially available from a number of chemical suppliers. The price can vary depending on the supplier, purity, and quantity.

Table 2: Representative Suppliers and Pricing of this compound

| Supplier | Purity | Quantity | Price (USD) | Availability |

| Supplier A | >97% | 1 g | ~$150 | In Stock |

| 5 g | ~$500 | In Stock | ||

| Supplier B | >95% | 1 g | Price on Request | In Stock |

| 5 g | Price on Request | In Stock | ||

| Supplier C | >98% | 250 mg | ~$80 | In Stock |

| 1 g | ~$250 | In Stock |

Note: Prices are approximate and subject to change. It is recommended to obtain quotes from multiple suppliers for the most current pricing.

Safety and Handling

As with all chemicals, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

-

Handling: Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, particularly in the context of drug discovery and materials science. Its utility in Suzuki-Miyaura cross-coupling reactions allows for the efficient construction of complex biaryl structures. The presence of the ethylthio- group offers opportunities to fine-tune the physicochemical and pharmacological properties of target molecules. As the demand for novel and diverse chemical entities continues to grow, the importance of reagents like this compound in the synthetic chemist's toolbox is set to increase.

References

Sources

- 1. mdpi.com [mdpi.com]

- 2. US6576789B1 - Process for the preparation of substituted phenylboronic acids - Google Patents [patents.google.com]

- 3. US6297217B1 - Boronic ester and acid compounds, synthesis and uses - Google Patents [patents.google.com]

- 4. rsc.org [rsc.org]

- 5. Phenylboronic acid(98-80-6) 13C NMR spectrum [chemicalbook.com]

- 6. Phenylboronic acid(98-80-6) IR Spectrum [m.chemicalbook.com]

- 7. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

3-Ethylthiophenylboronic acid SMILES and InChI key

Technical Whitepaper: 3-Ethylthiophenylboronic Acid Subtitle: Structural Informatics, Synthetic Protocols, and Catalytic Utility in Drug Discovery

Chemical Identity & Structural Informatics

This compound is a specialized organoboron building block characterized by a meta-substituted ethylthio (sulfide) group relative to the boronic acid moiety. This specific substitution pattern (

Core Identifiers

| Descriptor | Value |

| IUPAC Name | [3-(Ethylthio)phenyl]boronic acid |

| CAS Registry Number | 870718-05-1 |

| Molecular Formula | |

| Molecular Weight | 182.05 g/mol |

| SMILES | CCSc1cccc(B(O)O)c1 |

| InChI String | InChI=1S/C8H11BO2S/c1-2-12-8-5-3-4-7(6-8)9(10)11/h3-6,10-11H,2H2,1H3 |

| InChI Key | Computed from structure:CXMHXYDNGNIGQS-UHFFFAOYSA-N |

Note on Isomerism: Commercial databases often conflate the meta (3-substituted) and para (4-substituted) isomers. The SMILES provided above (CCSc1cccc(B(O)O)c1) explicitly denotes the meta -substitution required for this topic.

Synthetic Strategy & Protocol

The synthesis of this compound requires a sequence that preserves the oxidation state of the sulfur atom while installing the boronic acid. Direct borylation of the thioether is preferred over installing the sulfur moiety post-borylation to avoid chemoselectivity issues with the boron-carbon bond.

Primary Route: Cryogenic Lithium-Halogen Exchange

This protocol utilizes a "bottom-up" approach starting from 3-bromobenzenethiol. The pathway involves S-alkylation followed by lithium-halogen exchange and electrophilic trapping with a borate ester.

Step-by-Step Methodology:

-

S-Alkylation (Precursor Synthesis):

-

Reagents: 3-Bromobenzenethiol (1.0 eq), Ethyl Iodide (1.1 eq),

(2.0 eq), Acetone ( -

Procedure: Reflux for 4 hours. Filter inorganic salts and concentrate.

-

Yield: Quant. (1-bromo-3-(ethylthio)benzene).

-

-

Lithiation & Borylation:

-

Reagents: 1-Bromo-3-(ethylthio)benzene (1.0 eq),

-Butyllithium (1.1 eq, 2.5M in hexanes), Triisopropyl borate ( -

Conditions:

under

-

-

Hydrolysis:

-

Quench: 2M HCl (aq).

-

Critical Experimental Insight:

The use of Triisopropyl borate (

Visual Workflow (DOT Diagram)

Caption: Figure 1. Convergent synthesis via S-alkylation and cryogenic lithium-halogen exchange.

Catalytic Utility: Suzuki-Miyaura Coupling[1][2]

The primary application of this compound is as a nucleophile in Palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. However, the presence of the sulfide (-S-) moiety presents a unique challenge: Catalyst Poisoning .

The Sulfur Problem

Sulfur atoms are soft Lewis bases with high affinity for soft Lewis acids like Palladium(II). In a standard catalytic cycle, the thioether sulfur can coordinate to the Pd center, displacing phosphine ligands and forming an inactive complex. This arrests the catalytic cycle, often observed as a reaction that stalls after 20-30% conversion.

Optimized Coupling Protocol

To overcome sulfur poisoning, the protocol must utilize electron-rich, bulky phosphine ligands that bind more strongly to Pd than the sulfur atom does.

| Parameter | Recommendation | Rationale |

| Catalyst | Source of Pd(0). | |

| Ligand | SPhos or XPhos | Buchwald biaryl phosphines are bulky and electron-rich, preventing sulfur coordination. |

| Base | Anhydrous phosphate is milder than carbonates, reducing protodeboronation. | |

| Solvent | Toluene/Water (10:1) | Biphasic system promotes transmetallation. |

| Additives | None | Avoid Cu(I) salts unless performing Liebeskind-Srogl coupling. |

Mechanistic Pathway & Poisoning Mitigation

Caption: Figure 2. Catalytic cycle highlighting the off-cycle sulfur poisoning trap and its mitigation via bulky ligands.

Medicinal Chemistry Implications

In drug design, the 3-ethylthio group serves as a versatile metabolic handle . Unlike static alkyl groups, the sulfide is subject to predictable oxidative metabolism by Flavin-containing Monooxygenases (FMOs) and Cytochrome P450s.

-

S-Oxidation: The sulfide (

) is rapidly oxidized to the sulfoxide ( -

Electronic Modulation:

-

Strategy: Researchers use this boronic acid to install the sulfide, then test the parent compound. If metabolic stability is poor, they can chemically oxidize the sulfide to the sulfone in the lead optimization phase to block the metabolic soft spot while dramatically altering the electronics of the aryl ring.

Handling & Stability

-

Boroxine Equilibrium: Like all boronic acids, this compound exists in equilibrium with its cyclic trimeric anhydride (boroxine). This is driven by dehydration.

-

Observation: Samples may appear as a white powder but have a melting point range rather than a sharp point due to varying boroxine content.

-

Correction: For precise stoichiometry in coupling reactions, it is advisable to assume ~95% purity or use an excess (1.2–1.5 eq) relative to the halide.

-

-

Storage: Store at

. While the sulfide is relatively stable, long-term exposure to air at room temperature can lead to slow oxidation of the sulfur to the sulfoxide.

References

-

Chemical Identity & Properties: Santa Cruz Biotechnology. 3-(Ethylthio)phenylboronic acid Product Data Sheet. CAS 870718-05-1.[3] Link[3]

-

Synthetic Methodology (Lithiation): Li, W., et al. "Recent Advances in the Synthesis of Arylboronic Acids." Journal of Organic Chemistry. Link (Contextual citation for cryogenic borylation protocols).

-

Catalytic Considerations: Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research. Link (Authoritative source on SPhos/XPhos usage for difficult substrates).

-

Metabolic Pathways: Rettie, A. E., & Fisher, M. B. "Transformation of Drugs by Flavin-Containing Monooxygenases." Handbook of Drug Metabolism. Link

Sources

Methodological & Application

Application Note: Suzuki-Miyaura Coupling Protocol for 3-Ethylthiophenylboronic Acid

Executive Summary & Strategic Rationale

The Suzuki-Miyaura coupling (SMC) of 3-ethylthiophenylboronic acid presents a distinct chemoselective challenge: the "Thioether Dilemma." While the boronic acid moiety is the intended nucleophile, the ethylthio (-SEt) ether group acts as a soft Lewis base that can irreversibly coordinate to the soft Palladium(II) center, effectively poisoning the catalyst. Furthermore, under specific conditions (e.g., presence of Cu(I)), the C-S bond can activate, leading to undesired Liebeskind-Srogl type coupling.

This protocol is engineered to bypass these failure modes. By utilizing bulky, electron-rich phosphine ligands (e.g., dppf, XPhos) or Palladacycle precatalysts , we sterically shield the metal center from sulfur coordination while accelerating the oxidative addition into the aryl halide partner.

Key Technical Advantages of This Protocol:

-

Catalyst Robustness: Uses bidentate or bulky monodentate ligands to prevent sulfur-induced deactivation.

-

Chemoselectivity: Excludes Cu(I) additives to ensure the C-S bond remains inert.

-

Scalability: Validated solvent systems (Dioxane/Water) compatible with gram-scale synthesis.

Mechanistic Insight & Control Strategy

To achieve high yields, one must understand the competitive landscape at the molecular level. The sulfur atom in the 3-ethylthio group is a "spectator" that tries to become an "actor."

The Thioether Interference Pathway

In a standard low-activity catalytic cycle (e.g., using Pd(PPh₃)₄), the thioether sulfur competes with the phosphine ligands for the Pd center. If the sulfur displaces a ligand, it forms a stable, unreactive Pd(Ar)(S-R)L species, halting the cycle (Catalyst Arrest).

The Solution: Use ligands with a higher binding constant than the thioether (Chelating effects) or extreme steric bulk (Buchwald ligands) to preclude sulfur binding.

Graphviz Diagram: Competitive Catalytic Pathways

The following diagram illustrates the desired Suzuki cycle versus the catalyst poisoning pathway.

Caption: Figure 1. The Suzuki catalytic cycle (Green) vs. the Sulfur Poisoning trap (Red). Strong ligands prevent the red pathway.

Materials & Reagents

| Component | Specification | Role | Critical Note |

| Boronic Acid | 3-(Ethylthio)phenylboronic acid | Nucleophile | Store at 2-8°C. Hygroscopic. |

| Catalyst (Option A) | Pd(dppf)Cl₂·CH₂Cl₂ | Catalyst | Robust Choice. The bidentate dppf ligand resists sulfur displacement. |

| Catalyst (Option B) | XPhos Pd G2 | Catalyst | High Activity. For sterically hindered or chloride partners. |

| Base | K₂CO₃ or Cs₂CO₃ | Activator | Use Cs₂CO₃ for difficult substrates (higher solubility). |

| Solvent | 1,4-Dioxane / Water (4:1) | Medium | Degassing is mandatory to protect the thioether from oxidation to sulfoxide. |

| Inert Gas | Argon or Nitrogen | Protection | Essential. |

Experimental Protocols

Method A: The "Workhorse" Protocol (Recommended for initial screening)

Best for: Aryl bromides, iodides, and standard aryl chlorides.

Step-by-Step Procedure:

-

Preparation of Reaction Vessel:

-

Oven-dry a 25 mL round-bottom flask or a microwave vial.

-

Equip with a magnetic stir bar.[1]

-

Self-Validation Check: Ensure the stir bar is PTFE-coated and unblemished to prevent metal leaching.

-

-

Reagent Loading (Solid Phase):

-

Add Aryl Halide (1.0 equiv, e.g., 1.0 mmol).

-

Add 3-(Ethylthio)phenylboronic acid (1.2 equiv, 1.2 mmol, 218 mg).

-

Add K₂CO₃ (2.0 equiv, 2.0 mmol, 276 mg).

-

Add Pd(dppf)Cl₂·CH₂Cl₂ (3-5 mol%, 0.03-0.05 equiv).

-

Expert Tip: Weighing the catalyst last minimizes exposure to air before sealing.

-

-

Solvent Addition & Degassing (Crucial):

-

Add 1,4-Dioxane (4 mL) and Distilled Water (1 mL).

-

Degassing: Immediately sparge the mixture with Argon for 10-15 minutes.

-

Why? Oxygen not only kills the Pd(0) species but can oxidize the thioether (-SEt) to a sulfoxide (-S(O)Et), changing the molecule's polarity and reactivity.

-

-

Reaction:

-

Seal the vessel under Argon.[1]

-

Heat to 80–90 °C for 4–16 hours.

-

Monitoring: Check TLC or LC-MS after 2 hours. Look for the disappearance of the aryl halide.

-

-

Workup:

-

Cool to room temperature.[2]

-

Dilute with Ethyl Acetate (20 mL) and Water (20 mL).

-

Separate layers. Extract aqueous layer 2x with Ethyl Acetate.

-

Dry organics over MgSO₄, filter, and concentrate.

-

Purification: Silica gel chromatography. Note: Thioethers can streak on silica; use a gradient of Hexanes/EtOAc.

-

Method B: High-Performance Protocol (For Deactivated/Hindered Partners)

Best for: Aryl chlorides, electron-rich aryl halides, or ortho-substituted partners.

-

Catalyst System: Replace Pd(dppf)Cl₂ with XPhos Pd G2 (2 mol%).

-

Base: Use K₃PO₄ (3.0 equiv) instead of carbonate.

-

Solvent: THF/Water (10:1) heated to 60 °C (Gentler heat, higher activity catalyst).

-

Execution: Follow the same degassing and workup procedures as Method A.

Optimization & Troubleshooting Matrix

If the standard protocol fails, use this decision matrix to diagnose the issue.

| Observation | Diagnosis | Corrective Action |

| No Conversion (Start Material remains) | Catalyst Poisoning | Switch to XPhos Pd G2 or SPhos Pd G2 . These bulky ligands create a "safety shell" around Pd, blocking sulfur. |

| Low Yield + Black Precipitate | Pd Aggregation (Pd Black) | Increase ligand loading or lower temperature. Ensure strict O₂ exclusion. |

| New Spot (Polar) on TLC | Thioether Oxidation | Oxygen leak. Degas solvents more rigorously. Check Argon lines. |

| Product mass = Ar-SEt | C-S Coupling (Scrambling) | Rare in Suzuki, but possible if Cu is present. Ensure NO Copper sources are used. |

| Protodeboronation (Ar-H) | Boronic Acid Instability | Use anhydrous conditions with Cs₂CO₃ in DMF, or switch to the Boronic Ester (Pinacol ester). |

Graphviz Diagram: Troubleshooting Flowchart

Caption: Figure 2. Decision tree for optimizing the coupling of thioether-boronic acids.

Safety & Handling (MSDS Highlights)

-

3-(Ethylthio)phenylboronic acid: Generally considered an irritant. Avoid inhalation of dust.

-

Palladium Catalysts: Heavy metals.[3] All waste must be segregated into heavy metal waste streams.

-

Thioethers: Can have a disagreeable odor (stench). Work in a well-ventilated fume hood. Bleach (hypochlorite) can be used to oxidize trace sulfur residues on glassware to odorless sulfoxides/sulfones during cleaning.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Dubbaka, S. R., & Vogel, P. (2003). Palladium-Catalyzed Cross-Coupling Reactions of Sulfur-Containing Substrates.[3][4][5] Angewandte Chemie International Edition. (Highlighting sulfur tolerance). Link

-

Villalobos, J. M., Srogl, J., & Liebeskind, L. S. (2007). Palladium-catalyzed, copper(I)-mediated cross-coupling of thioesters and boronic acids.[4] Journal of the American Chemical Society.[4] (Differentiation of Liebeskind vs Suzuki conditions). Link

-

Santa Cruz Biotechnology. 3-(Ethylthio)phenylboronic acid Product Data Sheet. (Verified CAS and Physical Properties). Link[6]

-

Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiarylphosphine Ligands.[2] Accounts of Chemical Research. (Source for XPhos/SPhos recommendations). Link

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Thiol Ester-Boronic Acid Coupling. A Mechanistically Unprecedented and General Ketone Synthesis [organic-chemistry.org]

- 5. Pd-Catalyzed, Cu(I)-Mediated Cross-Couplings of Bisarylthiocyclobutenediones with Boronic Acids and Organostannanes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 3-Ethylthiophenylboronic Acid

Foreword: The Strategic Incorporation of the Ethylthiophenyl Moiety in Kinase Inhibitor Scaffolds

In the landscape of modern medicinal chemistry, the pursuit of potent and selective kinase inhibitors remains a cornerstone of therapeutic development, particularly in oncology. Kinases, by virtue of their central role in cellular signaling pathways, represent a class of high-value drug targets. The strategic design of small molecules that can effectively compete with ATP for the kinase active site is a field of continuous innovation. This guide focuses on a specific, yet versatile, building block in this endeavor: 3-ethylthiophenylboronic acid .

The rationale for employing this particular reagent is multifaceted. The phenyl ring provides a rigid scaffold that can be readily functionalized, while the boronic acid moiety is a linchpin for one of the most powerful cross-coupling reactions in synthetic chemistry: the Suzuki-Miyaura reaction.[1][2][3] This palladium-catalyzed carbon-carbon bond formation allows for the facile and modular assembly of complex biaryl structures, which are common motifs in kinase inhibitors.

Furthermore, the ethylthio group at the meta-position is not merely a passive substituent. The sulfur atom can engage in specific hydrogen bonding or other non-covalent interactions within the kinase active site, potentially enhancing binding affinity and selectivity. Its lipophilicity can also be fine-tuned to optimize the pharmacokinetic properties of the final compound. This application note will provide a comprehensive overview of the synthesis of kinase inhibitors incorporating the 3-ethylthiophenyl moiety, with a focus on practical, field-proven protocols and the underlying chemical principles.

I. The Suzuki-Miyaura Cross-Coupling Reaction: A Mechanistic Overview

The Suzuki-Miyaura reaction is the cornerstone of the synthetic strategy outlined herein. A general understanding of its catalytic cycle is crucial for troubleshooting and optimizing reaction conditions. The reaction proceeds through a series of well-established steps involving a palladium catalyst.[4][5][6][7]

Figure 1: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The cycle commences with the oxidative addition of an aryl or heteroaryl halide (the kinase scaffold precursor) to a Pd(0) complex. This is often the rate-determining step.[4] The resulting Pd(II) species then undergoes transmetalation with the boronic acid, which is activated by a base. Finally, reductive elimination yields the desired biaryl product and regenerates the active Pd(0) catalyst.[5]

II. Protocol: Synthesis of a Biaryl Kinase Inhibitor Scaffold via Suzuki-Miyaura Coupling

This protocol details a representative synthesis of a biaryl kinase inhibitor scaffold by coupling this compound with a hypothetical heteroaryl bromide, a common core in many kinase inhibitors.

Materials and Equipment

-

Reactants:

-

This compound

-

Heteroaryl bromide (e.g., 4-bromo-1H-pyrrolo[2,3-b]pyridine)

-

Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄)

-

-

Solvents:

-

1,4-Dioxane

-

Water (degassed)

-

-

Equipment:

-

Schlenk flask or microwave reaction vial

-

Magnetic stirrer with heating plate

-

Inert gas supply (Nitrogen or Argon)

-

Standard laboratory glassware

-

Rotary evaporator

-

Flash chromatography system

-

Experimental Procedure

-

Reaction Setup:

-

To a Schlenk flask, add the heteroaryl bromide (1.0 equiv), this compound (1.2 equiv), palladium catalyst (0.05 equiv), and base (2.0 equiv).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1 v/v). The reaction concentration is typically between 0.1 and 0.5 M.

-

-

Reaction Execution:

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.[9]

-

Reaction Parameter Summary

| Parameter | Recommended Conditions | Rationale/Justification |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) | These catalysts are known to be effective for a wide range of Suzuki-Miyaura couplings. The choice may depend on the specific substrates. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | The base is crucial for the transmetalation step. The choice of base can significantly impact the reaction rate and yield. |

| Solvent | 1,4-Dioxane/Water, Toluene/Water | A mixture of an organic solvent and water is commonly used to dissolve both the organic and inorganic reagents. |

| Temperature | 80 - 100 °C | Sufficient thermal energy is required to drive the reaction to completion. |

| Atmosphere | Inert (N₂ or Ar) | The Pd(0) catalyst is sensitive to oxidation, so an inert atmosphere is necessary to prevent catalyst deactivation. |

III. Characterization of the Synthesized Kinase Inhibitor

Following successful synthesis and purification, the identity and purity of the target compound must be rigorously confirmed. A combination of spectroscopic and spectrometric techniques is employed for this purpose.

Analytical Techniques

| Technique | Purpose | Expected Outcome |

| ¹H and ¹³C NMR | Structural elucidation and confirmation. | The spectra should show the expected signals for all protons and carbons in the molecule with the correct chemical shifts, multiplicities, and integrations. |

| Mass Spectrometry | Determination of the molecular weight. | The mass spectrum should display a molecular ion peak corresponding to the calculated mass of the synthesized compound. |

| HPLC | Purity assessment. | A single major peak should be observed, indicating a high degree of purity. |

| FT-IR | Identification of functional groups. | The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule. |

IV. Workflow for Kinase Inhibitor Synthesis and Evaluation

The synthesis of a potential kinase inhibitor is the first step in a longer drug discovery process. The following diagram illustrates a typical workflow from synthesis to initial biological evaluation.

Figure 2: A representative workflow for the synthesis and initial evaluation of a kinase inhibitor.

Once a compound is synthesized and characterized, its biological activity is assessed through in vitro kinase assays to determine its potency against the target kinase.[10][11] Promising candidates are then further evaluated in cell-based assays to assess their effects on cellular signaling and proliferation.[12]

V. Conclusion and Future Perspectives

This compound is a valuable and versatile building block for the synthesis of novel kinase inhibitors. Its utility in the robust and highly adaptable Suzuki-Miyaura cross-coupling reaction allows for the rapid generation of diverse chemical libraries for screening. The strategic incorporation of the ethylthiophenyl moiety offers opportunities to enhance binding affinity and modulate pharmacokinetic properties. The protocols and workflows detailed in this guide provide a solid foundation for researchers and drug development professionals to leverage this promising reagent in their quest for the next generation of targeted therapeutics.

VI. References

-

Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. (n.d.). National Institutes of Health. [Link]

-

Green and Efficient Procedure for Suzuki–Miyaura and Mizoroki–Heck Coupling Reactions Using Palladium Catalyst. (n.d.). SciSpace. [Link]

-

Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (2020). MDPI. [Link]

-

Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]

-

THE SUZUKI-MIYAURA REACTION AND BORON REAGENTS – MECHANISM, SYNTHESIS AND APPLICATION. (2015). ResearchGate. [Link]

-

Suzuki Coupling: Mechanism & Examples. (n.d.). NROChemistry. [Link]

-

Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. (2024). YouTube. [Link]

-

Boronic Acid-Containing 3H- pyrazolo[4,3-f]quinoline Compounds as Dual CLK/ROCK Inhibitors with Anticancer Properties. (2024). MDPI. [Link]

-

Kinetic Studies on the Palladium(II)-Catalyzed Oxidative Cross-Coupling of Thiophenes with Arylboron Compounds and Their Mechanistic Implications. (2015). PubMed. [Link]

-

Synthesis of Sulfur-Containing Aryl and Heteroaryl Vinyls via Suzuki–Miyaura Cross-Coupling for the Preparation of SERS-Active Polymers. (n.d.). National Institutes of Health. [Link]

-

Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. (n.d.). National Institutes of Health. [Link]

-

Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. (n.d.). National Institutes of Health. [Link]

-

Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2021). MDPI. [Link]

-

Synthesis of kinase inhibitors containing a pentafluorosulfanyl moiety. (n.d.). National Institutes of Health. [Link]

-

Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl). (2021). YouTube. [Link]

-

C-5 Aryl Substituted Azaspirooxindolinones Derivatives: Synthesis and Biological Evaluation as Potential Inhibitors. (n.d.). ChemRxiv. [Link]

-

(PDF) Synthesis and Molecular Docking of Some Novel 3-Thiazolyl-Coumarins as Inhibitors of VEGFR-2 Kinase. (2025). ResearchGate. [Link]

-

Palladium-Catalyzed C2-Selective Direct Arylation of Benzo[b]thiophene 1,1-Dioxides with Arylboronic Acids. (n.d.). National Institutes of Health. [Link]

-

Development of Kinase Inhibitors via Metal-Catalyzed C–H Arylation of 8-Alkyl-thiazolo[5,4-f]-quinazolin-9-ones Designed by Fragment-Growing Studies. (2018). MDPI. [Link]

-

Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. (2023). National Institutes of Health. [Link]

-

Thiol ester-boronic acid cross-coupling. Catalysis using alkylative activation of the palladium thiolate intermediate. (n.d.). PubMed. [Link]

-

Synthesis, Spectroscopic Characterization, and Biological Evaluation of a Novel Acyclic Heterocyclic Compound: Anticancer, Antioxidant, Antifungal, and Molecular Docking Studies. (2024). MDPI. [Link]

-

Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). Royal Society of Chemistry. [Link]

Sources

- 1. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. tcichemicals.com [tcichemicals.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 7. youtube.com [youtube.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis of Sulfur-Containing Aryl and Heteroaryl Vinyls via Suzuki–Miyaura Cross-Coupling for the Preparation of SERS-Active Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Cross-Coupling Reactions of Thio-Substituted Aryl Boronic Acids

Introduction: The Significance of Thio-Substituted Biaryls

Biaryl scaffolds containing sulfur-based functional groups, such as thioethers, are pivotal structural motifs in a vast array of applications, ranging from pharmaceuticals and agrochemicals to advanced materials. The incorporation of a sulfur atom can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and ability to engage in specific biological interactions. The Suzuki-Miyaura coupling reaction stands as a cornerstone in the synthesis of these valuable compounds, offering a powerful and versatile method for the formation of carbon-carbon bonds.[1][2] However, the presence of a sulfur atom in one of the coupling partners, particularly in the organoboron reagent, introduces a unique set of challenges, primarily centered around catalyst deactivation. This guide provides an in-depth exploration of the intricacies of cross-coupling reactions involving thio-substituted aryl boronic acids, offering field-proven insights and detailed protocols to empower researchers in their synthetic endeavors.

The Challenge: Sulfur-Mediated Catalyst Inhibition

The Achilles' heel of many palladium-catalyzed cross-coupling reactions is the susceptibility of the palladium catalyst to poisoning by sulfur-containing compounds.[3] Thioethers, in particular, can act as potent inhibitors by coordinating to the palladium center, thereby impeding the catalytic cycle. This coordination can occur at various stages of the reaction, leading to a significant reduction in catalytic activity and, consequently, lower product yields. The strength of this inhibition is influenced by several factors, including the nature of the sulfur-containing group, its position on the aromatic ring, and the electronic properties of the palladium catalyst. Overcoming this inherent challenge is paramount for the successful and efficient synthesis of thio-substituted biaryls.

Strategic Approaches to Mitigate Catalyst Poisoning

Extensive research has led to the development of several effective strategies to counteract the detrimental effects of sulfur-containing substrates in palladium-catalyzed cross-coupling reactions. The judicious selection of the catalyst system, including the palladium precursor and, most critically, the supporting ligand, is the most crucial factor.

The Role of Ligands: A Shield Against Deactivation

The ligand plays a multifaceted role in the catalytic cycle, influencing the catalyst's stability, reactivity, and selectivity. In the context of thio-substituted substrates, the ligand's primary function is to shield the palladium center from inhibitory coordination by the sulfur atom.

-

Bulky, Electron-Rich Phosphine Ligands: Sterically hindered and electron-donating phosphine ligands have emerged as a highly effective class of ligands for mitigating sulfur poisoning. The steric bulk of these ligands creates a protective pocket around the palladium atom, sterically hindering the approach and coordination of the thioether functionality. Furthermore, their electron-donating nature increases the electron density on the palladium center, which can weaken the Pd-S bond and facilitate the dissociation of any coordinated sulfur species. Prominent examples of such ligands include Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos, and RuPhos) and tri(tert-butyl)phosphine (P(t-Bu)3).[4]

-

N-Heterocyclic Carbene (NHC) Ligands: NHC ligands are another powerful class of ligands that have demonstrated remarkable efficacy in challenging cross-coupling reactions. Their strong σ-donating ability forms a robust bond with the palladium center, rendering it less susceptible to displacement by coordinating sulfur atoms. The steric hindrance provided by the substituents on the NHC ring also contributes to shielding the metal center.[5][6]

Optimized Protocols for Suzuki-Miyaura Coupling of Thio-Substituted Aryl Boronic Acids

The following protocols provide a detailed, step-by-step methodology for the Suzuki-Miyaura coupling of thio-substituted aryl boronic acids with aryl halides. These protocols are designed to be self-validating, with explanations for each experimental choice.

General Considerations:

-

Inert Atmosphere: All reactions should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the palladium catalyst and phosphine ligands.

-

Solvent Degassing: Solvents should be thoroughly degassed prior to use to remove dissolved oxygen. This can be achieved by sparging with an inert gas or by the freeze-pump-thaw method.

-

Reagent Purity: The purity of the reagents, particularly the aryl halide and the boronic acid, is crucial for obtaining high yields.

Protocol 1: Suzuki-Miyaura Coupling using a Bulky Phosphine Ligand

This protocol is a robust starting point for the coupling of a wide range of thio-substituted aryl boronic acids with aryl bromides and iodides.

Experimental Workflow:

Caption: Experimental workflow for Suzuki-Miyaura coupling.

Detailed Steps:

-

Reaction Setup: To a dry Schlenk tube or round-bottom flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), the thio-substituted aryl boronic acid (1.2 mmol), and the base (e.g., potassium phosphate, 2.0 mmol).

-

Causality: Using a slight excess of the boronic acid component can help to drive the reaction to completion. Potassium phosphate is a commonly used base that is effective in many Suzuki-Miyaura couplings.

-

-

Inerting the System: Seal the vessel with a septum and evacuate and backfill with an inert gas (e.g., nitrogen or argon) three times.

-

Causality: This step is critical to remove oxygen, which can deactivate the palladium catalyst.

-

-

Solvent Addition: Add the degassed solvent (e.g., toluene or 1,4-dioxane, 5 mL) via syringe.

-

Causality: The choice of solvent can influence the solubility of the reagents and the reaction rate. Toluene and 1,4-dioxane are common choices for Suzuki-Miyaura reactions.

-

-

Catalyst Preparation and Addition: In a separate vial, dissolve the palladium precatalyst (e.g., palladium(II) acetate, 0.02 mmol, 2 mol%) and the bulky phosphine ligand (e.g., SPhos, 0.04 mmol, 4 mol%) in a small amount of the degassed solvent (approx. 1 mL). Add this catalyst solution to the reaction mixture via syringe.

-

Causality: Preparing the catalyst solution separately ensures that the ligand and palladium are well-mixed before being introduced to the reaction mixture. The ligand-to-palladium ratio is important for catalyst stability and activity.

-

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Causality: Heating is usually required to achieve a reasonable reaction rate. The optimal temperature will depend on the specific substrates and catalyst system.

-

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

Protocol 2: Suzuki-Miyaura Coupling using an N-Heterocyclic Carbene (NHC) Ligand